Octanoylcarnitine

Descripción general

Descripción

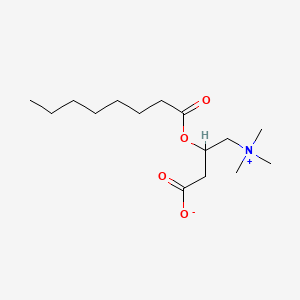

La octanoilcarnitina es una acilcarnitina de cadena media que desempeña un papel crucial en la β-oxidación de los ácidos grasos. Es un éster formado por ácido octanoico y carnitina. Este compuesto es esencial para el transporte de ácidos grasos hacia la mitocondria, donde sufren β-oxidación para producir energía .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La octanoilcarnitina se puede sintetizar mediante la esterificación del ácido octanoico con carnitina. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado .

Métodos de Producción Industrial

En entornos industriales, la octanoilcarnitina se produce utilizando cromatografía líquida de alto rendimiento (HPLC) acoplada a espectrometría de masas en tándem (MS/MS) para la cuantificación y purificación del compuesto. Este método implica la desproteinización de muestras de plasma con metanol, seguida de extracción en fase sólida y separación en una columna C8 de fase inversa utilizando ácido heptafluorobutírico como reactivo de emparejamiento iónico .

Análisis De Reacciones Químicas

Tipos de Reacciones

La octanoilcarnitina sufre varias reacciones químicas, incluyendo:

Oxidación: En presencia de agentes oxidantes, la octanoilcarnitina se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la octanoilcarnitina a sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar la porción de carnitina con otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y acilcarnitinas sustituidas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Introduction to Octanoylcarnitine

This compound, also known as L-octanoylcarnitine, is a medium-chain acylcarnitine that plays a significant role in metabolic processes, particularly in the transport of fatty acids into mitochondria for energy production. Its applications span various fields, including clinical diagnostics, metabolic research, and potential therapeutic interventions. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

Newborn Screening for Metabolic Disorders

One of the primary applications of this compound is in the rapid diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder affecting fatty acid metabolism. Tandem mass spectrometry has been employed to analyze dried blood spots from newborns, allowing for the identification of elevated levels of this compound in affected individuals. In a study involving 113 healthy newborns, this compound concentrations were found to be significantly higher in those with confirmed MCAD deficiency (median 8.4 μmol/L) compared to healthy controls (maximum 0.22 μmol/L) . This method has proven effective in prospective screening programs, enhancing early detection and management of metabolic disorders.

Metabolic Research

This compound is utilized in metabolic studies to understand fatty acid oxidation and its implications for liver regeneration. Research indicates that infusion of this compound can inhibit fatty acid oxidation, thereby affecting DNA synthesis rates post-hepatectomy in animal models. Specifically, its administration led to a significant reduction in DNA synthesis rates 48 hours after liver surgery, suggesting that fatty acid oxidation may play a role in enhancing liver regeneration by maintaining energy charge levels .

Potential Therapeutic Uses

Recent studies have explored the anti-inflammatory properties associated with carnitine O-octanoyltransferase (CROT) deficiency, which leads to increased levels of anti-inflammatory metabolites in mice. This suggests a potential therapeutic avenue where modulation of this compound levels could influence inflammatory responses and vascular health . Furthermore, ongoing research is investigating the role of this compound in conditions like celiac disease and glutaric aciduria II, both associated with metabolic dysregulation .

Table 1: Summary of Key Findings on this compound Applications

Case Study 1: Newborn Screening for MCAD Deficiency

In a comprehensive screening program involving over 80,000 newborns, elevated levels of this compound were identified as critical markers for diagnosing MCAD deficiency. This study demonstrated the effectiveness of tandem mass spectrometry as a reliable diagnostic tool, leading to timely interventions that significantly improved patient outcomes .

Case Study 2: Hepatic Metabolism Studies

A study involving animal models assessed the effects of this compound on hepatic metabolism during induced liver injury. The results indicated that changes in this compound levels correlated with alterations in liver function parameters, suggesting its utility as a biomarker for evaluating liver health and function .

Mecanismo De Acción

La octanoilcarnitina ejerce sus efectos facilitando el transporte de ácidos grasos hacia la mitocondria, donde sufren β-oxidación para producir energía. El compuesto interactúa con el sistema de palmitoiltransferasa de carnitina (CPT), inhibiendo específicamente el componente translocasa de carnitina-acilcarnitina (CACT). Esta inhibición previene el transporte de ácidos grasos de cadena larga hacia la mitocondria, regulando así el metabolismo de los ácidos grasos .

Comparación Con Compuestos Similares

Compuestos Similares

Acetilcarnitina: Una acilcarnitina de cadena corta involucrada en el transporte de grupos acetilo hacia la mitocondria.

Palmitoilcarnitina: Una acilcarnitina de cadena larga involucrada en el transporte de ácido palmítico hacia la mitocondria.

Hexanoilcarnitina: Una acilcarnitina de cadena media similar a la octanoilcarnitina pero con una cadena de carbono más corta.

Singularidad

La octanoilcarnitina es única debido a su papel específico en la β-oxidación de los ácidos grasos de cadena media. A diferencia de las acilcarnitinas de cadena corta y larga, la octanoilcarnitina está específicamente involucrada en el metabolismo de los ácidos grasos de cadena media, lo que la convierte en un compuesto valioso para estudiar las vías metabólicas y los trastornos relacionados con la oxidación de ácidos grasos de cadena media .

Actividad Biológica

Octanoylcarnitine, a medium-chain acylcarnitine, plays a significant role in fatty acid metabolism and energy production. Its biological activity is particularly relevant in the context of mitochondrial function, metabolic disorders, and cardiovascular health. This article reviews the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Fatty Acid Metabolism:

this compound serves as a substrate for mitochondrial β-oxidation, facilitating the transport of fatty acids into the mitochondria for energy production. It is formed from octanoate (C8 fatty acid) and carnitine through the action of carnitine acyltransferases. The conversion is crucial for the oxidation of medium-chain fatty acids, which can bypass some of the carnitine-dependent transport mechanisms that longer-chain fatty acids require .

Mitochondrial Function:

Research indicates that this compound can enhance mitochondrial respiration rates in skeletal muscle. In studies involving mice with carnitine palmitoyltransferase 2 (CPT2) deficiency, this compound was oxidized effectively in heart and skeletal muscle tissues, demonstrating its potential to support energy metabolism even when traditional pathways are compromised .

Case Studies

-

CPT2 Deficiency and Cardiac Hypertrophy:

A study investigated the effects of an octanoate-enriched diet on mice with CPT2 deficiency. While dietary octanoate did not alleviate cardiac hypertrophy as expected, it was found that this compound could still be oxidized by heart mitochondria, indicating its utility in alternative metabolic pathways . -

Vascular Health:

Another study highlighted the role of carnitine O-octanoyltransferase (CROT) in vascular calcification. Increased levels of CROT were associated with enhanced fatty acid metabolism and mitochondrial dysfunction in smooth muscle cells, suggesting that this compound’s metabolic pathways might influence vascular health .

Data Tables

| Study | Key Findings | Implications |

|---|---|---|

| CPT2 Deficiency Study | This compound oxidation rates were unaffected by CPT2 deficiency; heart oxidation was effective. | Suggests alternative metabolic routes for energy production in cardiac tissues under stress conditions. |

| Vascular Calcification Study | Increased CROT levels linked to enhanced fatty acid metabolism and calcification in SMCs. | Indicates potential therapeutic targets for preventing vascular calcification through modulation of CROT activity. |

Clinical Implications

Metabolic Disorders:

this compound is often measured in newborn screening programs for metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Elevated levels may indicate impaired fatty acid oxidation capabilities .

Cardiovascular Health:

The relationship between this compound metabolism and cardiovascular health is an area of active research. The modulation of CROT activity may offer new avenues for therapeutic interventions aimed at reducing vascular calcification and improving overall heart function .

Propiedades

IUPAC Name |

3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14919-35-8 (chloride) | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201316442 | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3671-77-0 | |

| Record name | Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.